molecular formula C22H17ClN2OS2 B2496852 3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 503432-23-3

3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2496852
CAS No.: 503432-23-3
M. Wt: 424.96
InChI Key: QQIJFUZNRAMMLC-UHFFFAOYSA-N
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Description

3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. This compound is of interest due to its potential biological activities, including antimicrobial and antitumor properties. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidinone core, makes it a valuable target for synthetic and medicinal chemistry research.

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significantantimycobacterial activity . This suggests that it may interact with key proteins or enzymes in the bacteria, inhibiting their function and leading to bacterial death.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its antimycobacterial activity, it likely interferes with essential metabolic or replication pathways in the mycobacteria .

Pharmacokinetics

The compound’s antimycobacterial activity suggests that it is able to reach and interact with its bacterial targets effectively .

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, leading to a decrease in the bacterial population . This can help to control the spread of tuberculosis and reduce the severity of the disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-d]pyrimidinone core: This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents under acidic or basic conditions.

    Introduction of the allyl group: This step often involves allylation reactions using allyl halides in the presence of a base such as potassium carbonate.

    Attachment of the 4-chlorobenzylthio group: This can be accomplished through nucleophilic substitution reactions where the thio group is introduced using 4-chlorobenzyl chloride and a suitable thiol source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidinone core or other functional groups.

    Substitution: The chlorobenzylthio group can be substituted with other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while substitution of the chlorobenzylthio group can result in a variety of functionalized derivatives.

Scientific Research Applications

3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and antitumor activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar compounds to 3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidinones with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The unique combination of the allyl, chlorobenzylthio, and phenyl groups in this compound contributes to its distinct chemical and biological properties.

List of Similar Compounds

  • 2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
  • 3-allyl-2-((4-methylbenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
  • 3-allyl-2-((4-chlorobenzyl)thio)-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

These compounds can be compared based on their synthetic routes, reaction conditions, and biological activities to highlight the uniqueness of this compound.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS2/c1-2-12-25-21(26)18-13-19(16-6-4-3-5-7-16)28-20(18)24-22(25)27-14-15-8-10-17(23)11-9-15/h2-11,13H,1,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIJFUZNRAMMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)Cl)SC(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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